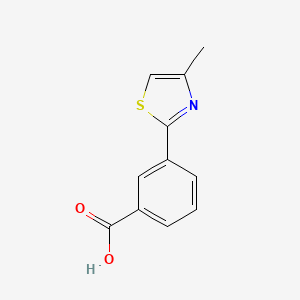

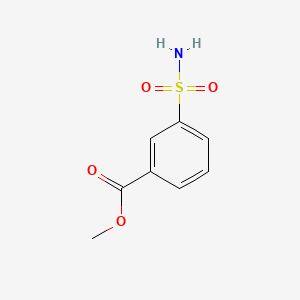

3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid

Descripción general

Descripción

3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid is a chemical compound with the CAS Number: 35195-86-9 . It has a molecular weight of 219.26 .

Molecular Structure Analysis

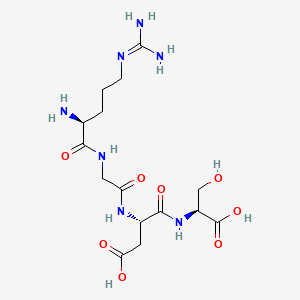

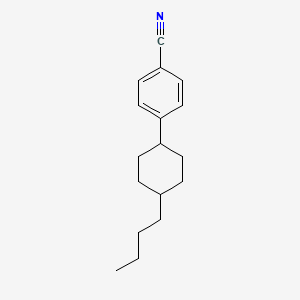

The InChI code for this compound is 1S/C11H9NO2S/c1-7-6-15-10 (12-7)8-3-2-4-9 (5-8)11 (13)14/h2-6H,1H3, (H,13,14) . This indicates the presence of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom in the molecule.Physical And Chemical Properties Analysis

The melting point of this compound is between 190-193°C . The compound is solid at room temperature .Aplicaciones Científicas De Investigación

3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid has a variety of applications in scientific research. It is used as a starting material in the synthesis of various compounds, including drugs and other biologically active compounds. It is also used as a reagent in the synthesis of other compounds, such as those used in materials science. Additionally, it has been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.

Mecanismo De Acción

The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes. It has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances in the body. Additionally, it has been found to inhibit the enzyme aldo-keto reductase, which is involved in the metabolism of carbohydrates.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have anti-cancer effects, as it has been found to inhibit the growth of certain types of cancer cells. Additionally, it has been found to have anti-microbial properties, as it has been found to inhibit the growth of certain types of bacteria.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid for lab experiments include its low cost and ease of synthesis. Additionally, it is a versatile compound, as it can be used in a variety of different chemical reactions. The main limitation of using this compound for lab experiments is that the mechanism of action and biochemical and physiological effects are not yet fully understood.

Direcciones Futuras

There are a number of potential future directions for 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid research. One potential direction is to further explore its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its potential use as an anti-cancer drug or an anti-inflammatory agent. Additionally, further research could be conducted to explore its potential uses in materials science, such as its potential use in the synthesis of polymers. Finally, further research could be conducted to explore its potential industrial applications, such as its potential use as a starting material in the synthesis of drugs or other biologically active compounds.

Métodos De Síntesis

3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid can be synthesized in a few different ways. One method involves the reaction of 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acidazole-2-carboxylic acid with benzoyl chloride. This reaction produces the desired product, this compound, and a byproduct of hydrochloric acid. Another method involves the reaction of 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acidazole-2-carboxylic acid with benzoic anhydride. This reaction also produces the desired product and a byproduct of water.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antiviral activities . These interactions often involve binding to the active sites of enzymes, thereby inhibiting or modulating their activity. The compound’s ability to interact with multiple biomolecules makes it a versatile agent in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic activities against tumor cell lines . This suggests that this compound may induce apoptosis or inhibit cell proliferation, thereby affecting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes involved in microbial metabolism, thereby exerting antimicrobial effects . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that thiazole derivatives can exhibit varying degrees of stability and degradation over time . The compound’s effects on cellular function may also change with prolonged exposure, potentially leading to adaptive responses or resistance mechanisms in cells.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may exhibit therapeutic effects, while high doses could lead to toxicity or adverse effects . Understanding the dosage-response relationship is essential for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, thereby influencing the compound’s overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, which can impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in cellular processes.

Propiedades

IUPAC Name |

3-(4-methyl-1,3-thiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-6-15-10(12-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXENPEKCGWEERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188696 | |

| Record name | Benzoic acid, 3-(4-methyl-2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35195-86-9 | |

| Record name | Benzoic acid, 3-(4-methyl-2-thiazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035195869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(4-methyl-2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methyl-1,3-thiazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)